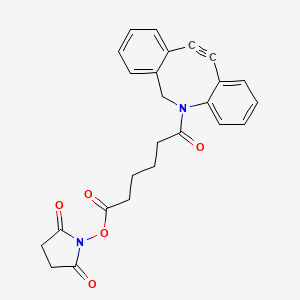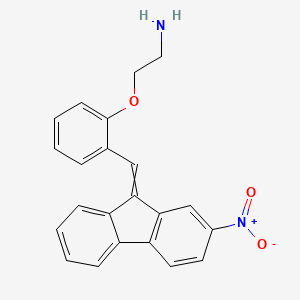
DBCO-C6-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-C6-NHS ester is an amine-reactive compound that can be used to modify an amine-containing molecule in organic media . This reagent is not soluble in aqueous media . The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates . DBCO is commonly used for copper-free Click Chemistry reactions .
Synthesis Analysis
This compound is a post-synthesis NHS conjugation to a primary amino group . An additional modification with an amino group is required . A C6 or C12 amino group can be placed at the 5’ or for the 3’ end a C3 or C7 amino and for internal positions an amino modified base is used, e.g Amino dT C6 .
Molecular Structure Analysis
The chemical formula of this compound is C25H22N2O5 . The molecular weight is 430.5 .
Chemical Reactions Analysis
DBCO-NHS ester reacts with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
Physical And Chemical Properties Analysis
This compound is a solid compound . The extended 6-carbon atom spacer arm drastically improves solubility of this reagent in commonly used organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .
Applications De Recherche Scientifique
Composé réactif aux amines
DBCO-C6-NHS ester est un composé réactif aux amines {svg_1} {svg_2}. Il peut être utilisé pour modifier une molécule contenant une amine dans un milieu organique {svg_3} {svg_4}. Cette propriété le rend utile dans une variété de réactions chimiques où une modification de l'amine est requise.
Amélioration de la solubilité
Le bras espaceur étendu à 6 atomes de carbone du this compound améliore la solubilité dans les solvants organiques couramment utilisés, notamment le dichlorométhane, le chloroforme, le THF et l'acétate d'éthyle {svg_5} {svg_6}. Cela en fait un outil précieux dans les réactions qui nécessitent ces solvants.
Efficacité de la dérivatisation
this compound améliore également l'efficacité de la dérivatisation {svg_7} {svg_8}. Cela signifie qu'il peut augmenter la vitesse à laquelle certaines réactions chimiques se produisent, ce qui en fait un outil précieux pour accélérer les procédures expérimentales.
Stabilité des conjugués
Le composé contribue à la stabilité des conjugués {svg_9} {svg_10}. Ceci est particulièrement important dans les réactions de bioconjugaison où la stabilité peut affecter le succès de l'expérience.
Chimie click sans cuivre
this compound est couramment utilisé pour les réactions de chimie click sans cuivre {svg_11} {svg_12}. La chimie click est un type de réaction chimique qui assemble de petites unités dans une grande variété d'applications, notamment la découverte de médicaments et la science des matériaux.
Surveillance et imagerie en temps réel
Avec la connexion de groupes fluorescents ou de gènes, this compound peut être utilisé pour la surveillance et l'imagerie en temps réel du comportement cellulaire et des changements {svg_13}. Cela ouvre de nouvelles voies pour le développement de la biologie cellulaire et notre compréhension des phénomènes de la vie.
Mécanisme D'action
Target of Action
DBCO-C6-NHS ester primarily targets primary amines found on biomolecules, such as the side chains of lysine residues in proteins or aminosilane-coated surfaces . These primary amines are crucial for the formation of covalent bonds, enabling the modification of biomolecules for various applications.
Mode of Action
The compound contains two functional groups : The compound contains two functional groups: DBCO (Dibenzocyclooctyne) and NHS (N-hydroxysuccinimide) ester . The NHS ester reacts with primary amines to form stable amide bonds. The DBCO group is used for copper-free click chemistry , specifically strain-promoted alkyne-azide cycloaddition (SPAAC) , which allows for the conjugation of azide-containing molecules without the need for a copper catalyst .
Biochemical Pathways
This compound is involved in bioconjugation pathways . The NHS ester reacts with primary amines, forming a covalent bond and releasing N-hydroxysuccinimide. The DBCO group then reacts with azides through SPAAC, forming a stable triazole linkage. This pathway is crucial for labeling, imaging, and drug delivery applications .
Pharmacokinetics
The pharmacokinetics of this compound are primarily influenced by its ADME properties (Absorption, Distribution, Metabolism, and Excretion):
Result of Action
The molecular and cellular effects of this compound include the formation of stable covalent bonds between biomolecules, facilitating the creation of conjugates for imaging, drug delivery, and other biotechnological applications. This results in enhanced stability and functionality of the modified biomolecules .
Action Environment
Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of this compound. The optimal pH range for the NHS ester reaction is 7-9 . The compound is stable at low temperatures (e.g., -20°C) and is soluble in organic solvents like dichloromethane, chloroform, and THF, which are commonly used in laboratory settings .
By understanding these aspects, researchers can effectively utilize this compound in various bioconjugation applications, ensuring optimal performance and stability.
: BroadPharm : Kerafast : Sigma-Aldrich : Baseclick
Orientations Futures
Analyse Biochimique
Biochemical Properties
DBCO-C6-NHS ester is an amine-reactive building block that plays a crucial role in biochemical reactions. It interacts with primary amines on biomolecules, such as proteins and peptides, through the formation of stable covalent bonds. The extended 6-carbon spacer arm of this compound enhances its solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate . This property improves the efficiency and stability of the resulting conjugates. Additionally, this compound is commonly used in copper-free click chemistry reactions, where it reacts with azide-containing molecules to form triazole linkages .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When used in bioconjugation, it can modify cell surface receptors, antibodies, and other biomolecules, thereby influencing cell signaling pathways and gene expression . For instance, this compound can be used to label specific cell surface proteins with fluorescent tags, enabling the visualization and tracking of cellular processes. This compound’s ability to precisely target and modify biomolecules makes it a valuable tool for studying cellular functions and interactions.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines on biomolecules. The N-hydroxysuccinimidyl (NHS) ester group of this compound reacts with the amine groups, forming stable amide bonds . This reaction occurs under mild conditions and does not require a copper catalyst, making it suitable for use in biological systems. The resulting conjugates are stable and can be used for various applications, including protein labeling, drug delivery, and biomolecule immobilization.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and protected from light . Prolonged exposure to light and moisture can lead to degradation, reducing its effectiveness in biochemical reactions. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting minimal cytotoxicity and stable conjugate formation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modifies target biomolecules without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired biochemical modifications while minimizing any harmful effects on the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s amine-reactive nature allows it to modify enzymes and other proteins, potentially affecting their activity and function . Additionally, this compound can influence metabolic flux and metabolite levels by altering the interactions between biomolecules in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents facilitates its uptake and distribution in biological systems. Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in modifying biomolecules and studying cellular processes. For example, this compound can be used to label proteins in the endoplasmic reticulum or mitochondria, providing insights into the functions of these organelles.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATTUKBAYDNTEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)


